molecular formula C22H24N2O5S B2775157 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868376-08-3

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2775157
CAS RN: 868376-08-3
M. Wt: 428.5
InChI Key: WJUBVIMFUUGOFD-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities and are used in medicinal chemistry .

Scientific Research Applications

Antimicrobial Properties

  • Thiazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial activity against bacteria like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. These derivatives may offer therapeutic potential for treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Hypoglycemic and Hypolipidemic Activity

  • Novel thiazolidinedione ring-containing molecules, structurally related to the given compound, have been synthesized and shown to reduce blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats, indicating potential utility in treating type-2 diabetes (Mehendale-Munj et al., 2011).

Antiproliferative Activity

  • A series of 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazols, structurally analogous to the target compound, were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Some compounds exhibited moderate antiproliferative activity, with the potential to disrupt microtubule dynamics (Dongjie et al., 2017).

Antiviral Agents

  • Thiazolides, including compounds similar to the specified one, have been synthesized and assessed for their activity against hepatitis B virus replication. These compounds show promise as potential antiviral agents, highlighting the versatility of the thiazole moiety in medicinal chemistry (Stachulski et al., 2011).

Synthesis of Ruthenium Olefin Metathesis Catalysts

  • Ruthenium-based olefin metathesis catalysts featuring thiazole-2-ylidene ligands, related to the compound , have been synthesized. These catalysts are efficient in promoting olefin metathesis reactions, which are crucial in organic synthesis (Vougioukalakis & Grubbs, 2008).

Analgesic Properties

  • Derivatives of (3-allyl-4-aryl-3H-thiazol-2-ylidene), which are structurally related to the target compound, have been synthesized and evaluated for their analgesic properties, showing potential in pain treatment (Demchenko et al., 2018).

properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-6-11-24-19-15(29-7-2)9-8-10-18(19)30-22(24)23-21(25)14-12-16(26-3)20(28-5)17(13-14)27-4/h6,8-10,12-13H,1,7,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUBVIMFUUGOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.